2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride

Description

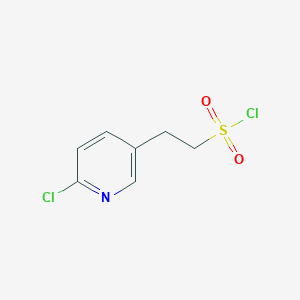

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJJFJNAUWZCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride typically involves the reaction of 6-chloropyridine-3-ethanol with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

6-Chloropyridine-3-ethanol+Thionyl chloride→2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and efficient distillation techniques to purify the final product. The reaction is carefully monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chloride atom.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs include aliphatic and aromatic sulfonyl chlorides. Key comparisons are outlined below:

Table 1: Comparative Properties of Sulfonyl Chlorides

*Inferred based on structural analogs.

Key Observations:

- Heteroaromatic Influence : The 6-chloropyridinyl group in the target compound introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to purely aliphatic analogs like Ethanesulfonyl chloride, 2-Chloro- .

- However, the pyridine ring may stabilize intermediates, altering decomposition kinetics .

Biological Activity

2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . It features a chloropyridine moiety, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Research has indicated that compounds containing chloropyridine derivatives exhibit significant antiviral properties. For instance, similar chloropyridinyl esters have been shown to inhibit SARS-CoV-2 3CL protease with IC50 values in the low nanomolar range . This suggests that this compound may also possess antiviral activity, particularly against coronaviruses.

Antimicrobial Properties

The compound is being investigated for its antimicrobial potential. Studies have demonstrated that chloropyridine derivatives can exhibit broad-spectrum antimicrobial activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

The proposed mechanism of action for compounds like this compound involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects in various diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Chloropyridine : The starting material, 6-chloropyridine, is synthesized through halogenation reactions.

- Sulfonation : The chloropyridine derivative is then treated with ethanesulfonyl chloride under controlled conditions to introduce the sulfonyl group.

- Isolation and Purification : The product is isolated using standard purification techniques such as recrystallization or chromatography.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- A study on chloropyridinyl esters demonstrated potent inhibition of SARS-CoV-2 protease, with derivatives showing varying degrees of efficacy based on structural modifications .

| Compound | IC50 (nM) | EC50 (µM) |

|---|---|---|

| Ester 1 | 250 | 2.8 |

| Ester 2 | 360 | >100 |

| Ester 3 | <100 | <50 |

This table illustrates the relationship between structural modifications and biological activity.

Research Findings

Recent research has focused on the synthesis and evaluation of various chloropyridine derivatives for their biological activities. For example, a study reported that certain chloropyridine-containing compounds exhibited significant cytotoxic effects against cancer cell lines, inducing apoptosis through specific molecular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.